molecular formula C9H10N2O2 B13162558 2-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid

2-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid

Cat. No.: B13162558
M. Wt: 178.19 g/mol
InChI Key: RNUAUEJWQOWUFI-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropylmethyl group at the second position and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable pyrimidine precursor, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

  • 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
  • 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid
  • 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid

Uniqueness: 2-(Cyclopropylmethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-(cyclopropylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-3-4-10-8(11-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13)

InChI Key

RNUAUEJWQOWUFI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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